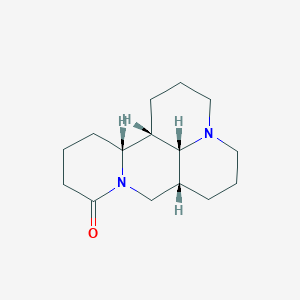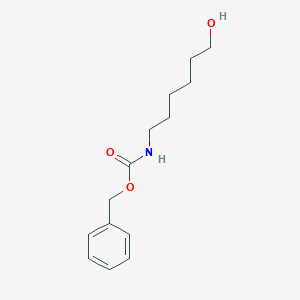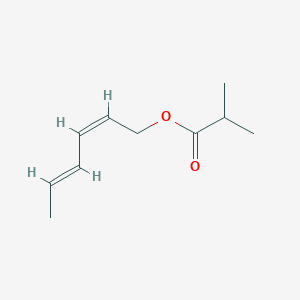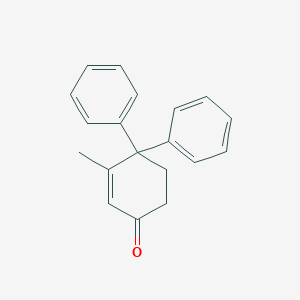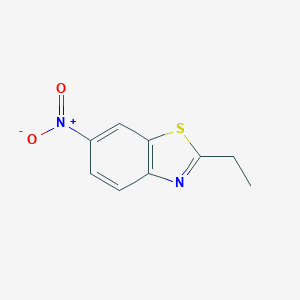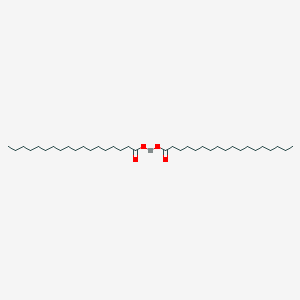![molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6](/img/structure/B92849.png)
1-Methoxy-3-[(E)-2-phenylethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as eugenol, is a naturally occurring compound found in various plants such as cloves, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is complex and varies depending on the biological activity being studied. Eugenol's antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cell components. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Eugenol's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress. Finally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene's anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
Eugenol has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. It has also been shown to possess analgesic properties and has been used in the treatment of various pain-related disorders. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess sedative and anxiolytic properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular compound for laboratory experiments. However, one of the limitations of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has a strong odor, which can make it difficult to work with in large quantities.
Orientations Futures
There are several future directions for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene research, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a natural preservative. Additionally, the use of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene in nanotechnology and drug delivery systems is an area of growing interest. Overall, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is a promising compound with a wide range of potential applications in various fields.
Méthodes De Synthèse
Eugenol can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is through the isomerization of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate. This process involves the reaction of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate with an acid catalyst, which results in the formation of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene.
Applications De Recherche Scientifique
Eugenol has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Eugenol also possesses anti-inflammatory properties and has been used in the treatment of various inflammatory disorders, such as arthritis and asthma. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
15638-11-6 |
|---|---|
Nom du produit |
1-Methoxy-3-[(E)-2-phenylethenyl]benzene |
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clé InChI |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



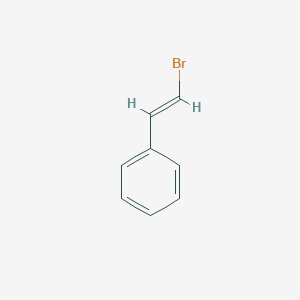
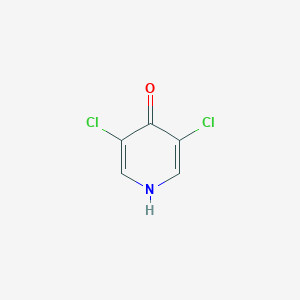
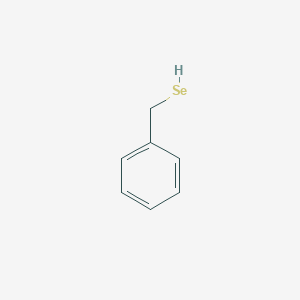
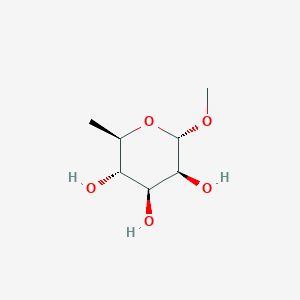
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

